molecular formula C21H21ClFN3O3S B2834127 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892775-13-2

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2834127
CAS No.: 892775-13-2
M. Wt: 449.93
InChI Key: BNNXNJBATGBIQP-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and additional functional groups that may enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Piperazine substitution: The piperazine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Materials Science: As a building block for creating advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Sulfonyl-containing compounds: Compounds like sulfonamides, which have a sulfonyl group.

    Fluorinated compounds: Compounds with fluorine atoms, such as fluoroquinolones.

Uniqueness

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which may confer specific biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O3S/c1-24-7-9-26(10-8-24)19-12-18-16(11-17(19)23)21(27)20(13-25(18)2)30(28,29)15-5-3-14(22)4-6-15/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNXNJBATGBIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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